(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one
Description
The compound (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes a bromophenyl group attached to a furan ring, linked to an imidazolidinone core
Properties
IUPAC Name |
(5Z)-2-amino-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methylimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-19-12(14(20)18-15(19)17)8-11-6-7-13(21-11)9-2-4-10(16)5-3-9/h2-8H,1H3,(H2,17,18,20)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYWYTOKCYEAPM-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 1-methylimidazolidin-2-one under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced imino groups.
Substitution: Substituted products with various nucleophiles replacing the bromine atom.
Scientific Research Applications
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, its potential antimicrobial activity could be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one: can be compared with similar compounds such as:
Dichloroanilines: These compounds also contain halogenated aromatic rings but differ in their functional groups and overall structure.
Steviol glycosides: While structurally different, these compounds share some similarities in their complex organic frameworks and potential biological activities.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
